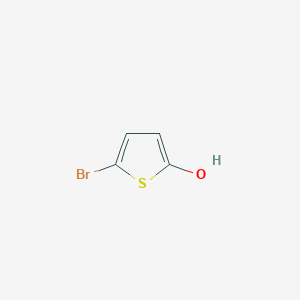

5-Bromothiophen-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromothiophen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrOS/c5-3-1-2-4(6)7-3/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKVDAWKIXMPHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610826 | |

| Record name | 5-Bromothiophene-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313392-39-0 | |

| Record name | 5-Bromothiophene-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of 5-Bromothiophen-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromothiophen-2-ol is a substituted thiophene derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its physical properties is fundamental for its synthesis, purification, formulation, and application. This technical guide provides a summary of the currently available physical and spectral data for this compound. Due to a notable scarcity of experimentally determined values in publicly accessible literature, this guide also furnishes detailed, generalized experimental protocols for the determination of key physical properties, including melting point, boiling point, density, and solubility. Furthermore, we present information on computational tools that can be utilized for the theoretical prediction of these properties. A generalized workflow for the comprehensive characterization of a novel compound like this compound is also provided.

Introduction

Thiophene and its derivatives are a significant class of heterocyclic compounds that are integral to numerous pharmaceuticals and functional organic materials. The introduction of a bromine atom and a hydroxyl group to the thiophene ring, as in this compound, is expected to significantly influence its chemical reactivity, biological activity, and physical characteristics. Accurate data on its physical properties are crucial for researchers in drug development and materials science for tasks ranging from reaction optimization to the design of appropriate delivery systems. This document aims to collate the known information on this compound and to provide practical guidance for its experimental characterization.

Available Physical and Chemical Data

Direct experimental data on the physical properties of this compound are limited. The following table summarizes the information that has been gathered from chemical supplier databases.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1313392-39-0 | [1][2] |

| Molecular Formula | C₄H₃BrOS | [1][2] |

| Molecular Weight | 179.04 g/mol | [1][2] |

| Physical State | Solid | [1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Solubility | Not available | - |

Predicted Physical Properties

In the absence of experimental data, computational tools can provide estimations of physical properties. Several software packages and online predictors are available for this purpose. These tools utilize quantitative structure-property relationship (QSPR) models, which are regression-based models that correlate the chemical structure with a specific property.[3][4]

Available Predictive Tools:

-

ACD/PhysChem Suite: A software that predicts a wide range of physicochemical properties, including boiling point, logP, logD, pKa, and aqueous solubility, from a chemical structure.[3]

-

AAT Bioquest's Boiling Point and Melting Point Predictors: Online tools that use a regression-based, gradient boosting model to predict boiling and melting points from a SMILES string.[5] It is important to note that these predictors have a stated error of about 40 degrees Celsius.[5]

-

Virtual Computational Chemistry Laboratory: Offers on-line software for the calculation of various molecular properties, including lipophilicity and aqueous solubility.

-

Rowan's Solubility Prediction Tools: A workflow designed to help chemists select appropriate solvents and temperatures by predicting solubility using machine-learned models like fastsolv.

It is crucial to emphasize that these are in silico predictions and should be used as estimations until they can be validated through experimental determination.

Experimental Protocols for Physical Property Determination

The following sections outline generalized experimental procedures that can be employed to determine the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting range typically suggests a pure compound, whereas a broad melting range often indicates the presence of impurities.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the solid in a mortar and pestle.

-

Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (if a predicted value is available).

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting). This range is the melting point of the sample.

Boiling Point Determination (Micro-scale)

For small quantities of a liquid, a micro-boiling point determination can be performed. Since this compound is a solid at room temperature, this method would be applicable if it were to be melted or if a liquid derivative were being studied.

Apparatus:

-

Melting point apparatus

-

Small test tube or a melting point capillary tube

-

A short piece of sealed capillary tubing (fusion tube)

-

Thermometer

Procedure:

-

Place a small amount of the liquid sample into the small test tube or melting point capillary tube.

-

Invert the short, sealed capillary tube (fusion tube) and place it inside the sample tube, so that the open end is submerged in the liquid.

-

Attach the sample tube to a thermometer and place it in a heating bath or a melting point apparatus.

-

Heat the sample gently. As the temperature rises, a stream of bubbles will emerge from the open end of the fusion tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Stop heating and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the fusion tube.

Density Determination of a Solid

The density of a solid can be determined by measuring the volume of a known mass of the substance.

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer

-

A liquid in which the solid is insoluble

Procedure:

-

Weigh a sample of this compound accurately using an analytical balance.

-

Choose a liquid in which the compound is known to be insoluble.

-

Add a known volume of this liquid to a graduated cylinder.

-

Carefully add the weighed solid to the graduated cylinder, ensuring no liquid is splashed out.

-

Gently agitate to remove any air bubbles.

-

Record the new volume. The difference in volume is the volume of the solid.

-

Calculate the density by dividing the mass of the solid by its volume (Density = Mass/Volume).

Solubility Determination

A qualitative assessment of solubility in various solvents is a fundamental step in characterizing a new compound.

Apparatus:

-

Small test tubes

-

Vortex mixer (optional)

-

A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane)

Procedure:

-

Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a series of small test tubes.

-

To each tube, add a small volume of a different solvent (e.g., 1 mL).

-

Agitate the tubes vigorously (e.g., using a vortex mixer) for a set period.

-

Visually inspect each tube to determine if the solid has dissolved completely, partially, or not at all.

-

Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively if the amounts are carefully measured.

Predicted and Expected Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons on the thiophene ring and the hydroxyl proton. The chemical shifts of the ring protons will be influenced by the electron-donating effect of the hydroxyl group and the electron-withdrawing and anisotropic effects of the bromine atom. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the thiophene ring. The chemical shifts will be influenced by the attached heteroatoms (sulfur, oxygen, and bromine). The carbon bearing the hydroxyl group is expected to be shifted downfield, as is the carbon attached to the bromine atom.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is expected for the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations are anticipated around 3100 cm⁻¹. The C=C stretching vibrations of the thiophene ring will likely appear in the 1400-1600 cm⁻¹ region. A C-S stretching band may be observed in the fingerprint region.

Mass Spectrometry

In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of this compound (179.04 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of CO, Br, or other small fragments.

Workflow for Compound Characterization

The following diagram illustrates a general workflow for the physical and spectral characterization of a novel compound such as this compound.

Conclusion

While this compound is a compound of interest, there is a significant lack of published experimental data regarding its physical properties. This guide has summarized the available information and provided detailed, generalized protocols for the experimental determination of its melting point, boiling point, density, and solubility. Additionally, resources for the computational prediction of these properties have been highlighted. The provided workflow for compound characterization serves as a roadmap for researchers to systematically analyze this and other novel molecules. The experimental determination of these fundamental properties is a crucial next step to facilitate the future application of this compound in scientific research and development.

References

- 1. acdlabs.com [acdlabs.com]

- 2. Evaluating the density of organic compounds at variable temperatures by a norm descriptor-based QSPR model - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 3. Melting Point Predictor | AAT Bioquest [aatbio.com]

- 4. Boiling Point Predictor | AAT Bioquest [aatbio.com]

- 5. Predicting Solubility | Rowan [rowansci.com]

An In-depth Technical Guide to 5-Bromothiophen-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of 5-Bromothiophen-2-ol. Due to its chemical nature, this compound exists in a tautomeric equilibrium with 5-bromo-thiophen-2(3H)-one, a critical aspect that will be explored in detail.

Chemical Structure and Properties

This compound is a brominated heterocyclic compound. A key feature of its chemistry is the existence of keto-enol tautomerism, where the hydroxyl (-OH) form (the "enol") is in equilibrium with a ketone form (the "keto"). This equilibrium is a fundamental concept in organic chemistry, where constitutional isomers are readily interconverted.[1][2][3] For this molecule, the equilibrium lies between this compound and its more stable keto tautomer, likely 5-bromodihydrothiophen-2(3H)-one or 5-bromothiophen-2(5H)-one. The IUPAC name for the primary compound is this compound.

The relationship between these two forms is crucial for understanding its reactivity and spectral properties.

Caption: Keto-enol tautomerism of this compound.

Physicochemical Properties

Quantitative data for this compound is sparse due to its likely instability, with most suppliers providing data for related, more stable derivatives. However, based on available information and analogous structures, the following properties can be summarized.

| Property | Value | Source |

| CAS Number | 1313392-39-0 | [4][5] |

| Molecular Formula | C₄H₃BrOS | [5][6] |

| Molecular Weight | 179.04 g/mol | [5] |

| IUPAC Name | This compound | |

| InChI Key | JAKVDAWKIXMPHZ-UHFFFAOYSA-N | |

| Physical Form | Solid | |

| Purity | Typically available at 95% or 97% | [5] |

Synthesis and Experimental Protocols

While specific, detailed synthesis protocols for this compound are not widely published in peer-reviewed literature, a general synthetic approach can be inferred from established thiophene chemistry. A plausible route involves the functionalization of a pre-existing thiophene ring. One common method for introducing a hydroxyl group to a thiophene ring is through the oxidation of a corresponding organoboron compound.

Hypothetical Synthesis Workflow

The diagram below illustrates a potential multi-step synthesis pathway starting from 2-bromothiophene. This represents a logical sequence for chemical synthesis and characterization.

Caption: A potential synthesis and analysis workflow for this compound.

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Many functionalized thiophenes are synthesized using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[7] While not a direct synthesis for the "-ol" form, this protocol is fundamental for creating the C-C bonds often required for more complex thiophene derivatives.

-

Reaction Setup: Under a nitrogen atmosphere, add the aryl boronic acid (1.1 eq), potassium phosphate (K₃PO₄, 2 eq), and the bromothiophene starting material (1 eq) to a reaction vessel.[7]

-

Solvent and Catalyst: Add a 4:1 mixture of a suitable solvent (e.g., 1,4-dioxane) and water.[7] Add the palladium catalyst, such as Pd(PPh₃)₄ (2.5-5 mol%).[7][8]

-

Reaction Conditions: Stir the mixture vigorously at a raised temperature (e.g., 90-95°C) for several hours (e.g., 12-30 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[7][8]

-

Workup and Purification: Cool the reaction mixture to room temperature. Extract the product with an organic solvent (e.g., chloroform or ethyl acetate), wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.[9] Concentrate the solvent under reduced pressure. Purify the crude product using silica gel column chromatography.[9][10]

Spectroscopic Characterization

The dual nature of this compound (as both an enol and a keto tautomer) will be reflected in its spectroscopic data. The presence of both forms in solution would lead to a more complex spectrum than either individual structure would suggest.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the protons on the thiophene ring. For 2-bromothiophene, these typically appear between 6.7 and 7.3 ppm.[11] The hydroxyl proton of the enol form would likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature.[12] Protons adjacent to the carbonyl group in the keto form would appear in a different region, likely further upfield.

-

¹³C NMR: The carbon NMR would provide evidence for both tautomers. The enol form would show a carbon signal for the C-OH bond, while the keto form would exhibit a characteristic signal for a carbonyl carbon (C=O) significantly downfield (typically >170 ppm).

General Protocol for NMR Spectroscopy:

-

Dissolve a small sample (5-10 mg) of the purified compound in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a high-field NMR spectrometer (e.g., 300 or 400 MHz).

-

Process the data to determine chemical shifts (ppm), integration, and coupling constants (Hz).

| ¹H NMR Data for Related Thiophenes | |||

| Compound | Proton | Chemical Shift (δ, ppm) | Reference |

| 2-Bromothiophene | H3 | 6.86 | [11] |

| H4 | 7.04 | [11] | |

| H5 | 7.21 | [11] | |

| 5-Bromo-2-thiophenecarboxaldehyde | H3 | 7.20 (d) | [9] |

| H4 | 7.53 (d) | [9] | |

| CHO | 9.79 (s) | [9] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of a sample containing both tautomers would be expected to show characteristic absorption bands for both the alcohol and ketone forms.

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3500 cm⁻¹ would indicate the presence of the hydroxyl group of the enol form.[12]

-

C=O Stretch: A strong, sharp absorption band in the region of 1650-1750 cm⁻¹ would confirm the presence of the carbonyl group in the keto tautomer.

-

C-O Stretch: A band around 1000-1200 cm⁻¹ would correspond to the C-O single bond in the alcohol.[12]

-

C-Br Stretch: A band in the lower frequency region (typically 500-600 cm⁻¹) would indicate the carbon-bromine bond.

General Protocol for IR Spectroscopy:

-

Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

-

Place the sample in an FT-IR spectrometer.

-

Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Identify the characteristic absorption frequencies corresponding to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): Due to the presence of bromine, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 mass units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[13][14][15] For C₄H₃BrOS, the expected peaks would be around m/z 178 and 180.

-

Fragmentation: Common fragmentation patterns for alcohols include dehydration (loss of H₂O, M-18) and alpha-cleavage.[12][13][14] Halogenated compounds often show fragmentation through the loss of the halogen atom.[15]

General Protocol for Mass Spectrometry:

-

Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionize the sample using an appropriate method (e.g., Electron Ionization - EI).

-

Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detect the ions and generate a mass spectrum.

Biological Activity

While data on this compound is limited, the thiophene nucleus is a well-known scaffold in medicinal chemistry, and various substituted thiophenes exhibit a wide range of biological activities. Derivatives have been investigated for their potential as:

-

Antibacterial and Antifungal Agents: Nitro-substituted thiophenes, in particular, have shown significant activity against bacteria and fungi.[16]

-

Anticancer Agents: Certain thiophene derivatives have demonstrated cytotoxic effects against cancer cell lines.[17] Bromophenol derivatives have also been explored for their anticancer potential.[18]

-

Enzyme Inhibitors: Thiophene sulfonamides have been synthesized and evaluated as potent urease inhibitors.[8]

The biological profile of this compound itself remains an area for further investigation. Its structural similarity to other active thiophenes suggests it could be a valuable building block for the synthesis of novel therapeutic agents.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Khan Academy [khanacademy.org]

- 3. youtube.com [youtube.com]

- 4. This compound | 1313392-39-0 [amp.chemicalbook.com]

- 5. This compound - CAS:1313392-39-0 - Sunway Pharm Ltd [3wpharm.com]

- 6. This compound | C4H3BrOS | CID 21108627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 5-Bromothiophene-2-carbaldehyde | 4701-17-1 [chemicalbook.com]

- 10. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Bromothiophene(1003-09-4) 1H NMR [m.chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromothiophen-2-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 5-bromothiophen-2-ol, a heterocyclic compound of interest in synthetic chemistry and materials science. It covers nomenclature, physicochemical properties, synthetic routes, reactivity, and safety protocols, presented in a format tailored for scientific and research applications.

Nomenclature, Structure, and Tautomerism

The name this compound describes a thiophene ring substituted with a bromine atom at position 5 and a hydroxyl group at position 2. However, hydroxy-substituted five-membered heterocycles, particularly those like 2-hydroxythiophenes, predominantly exist as their tautomeric keto forms. This phenomenon, known as keto-enol tautomerism, results in an equilibrium between the aromatic hydroxy form (enol) and the non-aromatic ketone forms (keto).[1][2]

For this compound, the equilibrium involves two principal thiophen-2-one tautomers. The stability of these forms is influenced by factors such as solvent, temperature, and intramolecular interactions.[2] The aromatic enol form, this compound, may be stabilized by aromaticity, similar to phenol.[2] Conversely, the C=O double bond in the keto tautomers is significantly stronger than the C=C double bond in the enol form, often favoring the keto form.[2]

The IUPAC name for the primary subject of this guide is This compound . Its CAS Number is 1313392-39-0.

Figure 1: Tautomeric equilibrium of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These values are based on available data and computational predictions.

| Property | Value | Reference |

| Molecular Formula | C₄H₃BrOS | [3] |

| Molecular Weight | 179.04 g/mol | [3] |

| CAS Number | 1313392-39-0 | |

| Physical Form | Solid | |

| Boiling Point | 267.1 ± 20.0 °C (Predicted) | [3] |

| InChI Key | JAKVDAWKIXMPHZ-UHFFFAOYSA-N |

Synthesis and Purification

Proposed Experimental Protocol: Synthesis from 2,5-Dibromothiophene

This protocol describes a potential two-step synthesis starting from 2,5-dibromothiophene.

-

Step 1: Regioselective Lithiation. Dissolve 2,5-dibromothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon). Add n-butyllithium (1.0 eq) dropwise, maintaining the low temperature. The higher acidity of the proton at the 2-position directs the lithium-halogen exchange preferentially to this position, forming 5-bromo-2-thienyllithium. Stir the reaction mixture at -78 °C for 1-2 hours.

-

Step 2: Introduction of the Hydroxyl Group. To the solution of 5-bromo-2-thienyllithium, add a suitable electrophilic oxygen source. One option is to bubble dry oxygen gas through the solution, followed by a reductive workup. Alternatively, add trimethyl borate (1.1 eq) dropwise at -78 °C and allow the mixture to warm to room temperature. Quench the reaction with an aqueous acid solution. The resulting boronic acid can then be oxidized to the hydroxyl group using an oxidizing agent like hydrogen peroxide under basic conditions.

-

Purification. After an aqueous workup and extraction with an organic solvent (e.g., diethyl ether or ethyl acetate), the crude product can be purified using column chromatography on silica gel to isolate the target compound and its tautomers.

Figure 2: Proposed synthetic workflow for this compound.

Spectroscopic Analysis

Specific spectroscopic data for this compound is scarce. The following table presents predicted data based on the analysis of its tautomeric forms and data from structurally similar compounds like 5-bromothiophene-2-carbaldehyde and 5-bromothiophene-2-carboxylic acid.[4][5] The observed spectrum would likely be a composite, reflecting the equilibrium mixture of tautomers.

| Technique | Tautomer | Predicted Chemical Shifts / Frequencies |

| ¹H NMR | Enol Form | δ 6.5-7.5 ppm (2H, two doublets, aromatic protons) |

| Keto Forms | δ 3.0-4.5 ppm (2H, methylene protons), δ 5.0-6.0 ppm (1H, methine proton) | |

| ¹³C NMR | Enol Form | δ 110-130 ppm (aromatic carbons), δ ~150 ppm (C-OH) |

| Keto Forms | δ 30-50 ppm (sp³ carbons), δ ~190-200 ppm (C=O, carbonyl carbon) | |

| IR | Enol Form | 3200-3600 cm⁻¹ (broad, O-H stretch), ~1500-1600 cm⁻¹ (C=C stretch) |

| Keto Forms | 1680-1720 cm⁻¹ (strong, C=O stretch) |

Reactivity and Applications

This compound, as a bifunctional molecule, possesses several reactive sites, making it a valuable building block in organic synthesis. Its reactivity is dictated by the thiophene ring, the bromine substituent, and the hydroxyl/keto functionalities.

-

Cross-Coupling Reactions: The C-Br bond is highly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions. This allows for the introduction of various aryl, alkyl, or alkynyl substituents at the 5-position, enabling the synthesis of complex thiophene derivatives.[6][7][8] Thiophene-based compounds are widely used in the development of luminescent materials and organic semiconductors.[9][10]

-

Reactions of the Hydroxyl Group: The enol form's hydroxyl group can undergo O-alkylation or O-acylation to form ethers and esters, respectively.

-

Electrophilic Substitution: The thiophene ring can undergo electrophilic aromatic substitution. The electron-donating hydroxyl group and the deactivating bromo group will influence the position and feasibility of further substitution.

-

Medicinal Chemistry: Thiophene derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7] this compound serves as a precursor for more complex, biologically active molecules.

Figure 3: Key reactivity pathways of this compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related bromothiophene compounds provide guidance on necessary precautions.[11][12][13]

-

Hazard Identification: Similar compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[12][13] They are known to cause skin and serious eye irritation.[11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11][12]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11] Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] Protect from light and moisture, as some thiophene derivatives can be light-sensitive.[13]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[11]

-

Skin: Wash off immediately with plenty of soap and water.[11]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[11][13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

-

References

- 1. quora.com [quora.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound | 1313392-39-0 [amp.chemicalbook.com]

- 4. 5-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 78428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Bromothiophene-2-carboxylic acid | C5H3BrO2S | CID 349115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. guidechem.com [guidechem.com]

- 10. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Bromothiophen-2-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromothiophen-2-ol, a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. This document details its physicochemical properties, outlines key experimental protocols for its synthesis and derivatization, and explores its applications as a versatile synthetic intermediate in the development of novel therapeutic agents and functional materials.

Core Physicochemical Properties

This compound is a solid organic compound. Its key quantitative properties are summarized below for easy reference.

| Property | Value | Source |

| Molecular Weight | 179.04 g/mol | [1] |

| Molecular Formula | C4H3BrOS | [1] |

| CAS Number | 1313392-39-0 | [1] |

| Purity | Typically ≥95% | [2] |

| Physical Form | Solid | |

| Predicted Boiling Point | 267.1±20.0 °C | [2] |

| Predicted Density | 1.914±0.06 g/cm³ | [2] |

| Predicted pKa | 7.86±0.18 | [2] |

Synthesis and Derivatization Protocols

This compound serves as a valuable building block. Its synthesis and subsequent reactions, particularly palladium-catalyzed cross-coupling, are fundamental to its utility.

Experimental Protocol 1: Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of 5-bromothiophene-2-boronic acid.[2]

Materials:

-

5-bromothiophene-2-boronic acid

-

Pentafluorophenylhydrazine

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Water

-

Reaction solvent (e.g., an appropriate organic solvent)

-

25 mL reaction flask

Procedure:

-

To a 25 mL reaction flask, add 5-bromothiophene-2-boronic acid (0.5 mmol).

-

Add pentafluorophenylhydrazine (0.35 mmol).

-

Add 1,8-diazabicyclo[5.4.0]undec-7-ene (1.0 mmol) and water (1.5 mmol).

-

The reaction is carried out under appropriate solvent and temperature conditions, which should be optimized for the specific setup.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, the product, this compound, is isolated and purified using standard techniques such as extraction and column chromatography.

Caption: General synthesis workflow for this compound.

Experimental Protocol 2: Suzuki Cross-Coupling for Derivatization

The bromine atom on the thiophene ring is well-suited for palladium-catalyzed Suzuki cross-coupling reactions, enabling the formation of carbon-carbon bonds to create diverse derivatives.[3][4][5] This allows for the synthesis of 5-arylthiophene compounds.[3]

Materials:

-

A 5-bromothiophene derivative (e.g., pentyl 5-bromothiophene-2-carboxylate) (1.0 equiv)

-

An arylboronic acid (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4) (5 mol%)

-

Base (e.g., K3PO4) (2.0-3.0 equiv)

-

Solvent system (e.g., Toluene, Ethanol, Water mixture)

Procedure:

-

In a reaction tube equipped with a magnetic stirring bar, combine the solvent system (e.g., toluene, ethanol, and water).

-

Deoxygenate the solvent mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

-

Add the 5-bromothiophene derivative (1.0 equiv), the arylboronic acid (1.1 equiv), the base (e.g., K3PO4, 3.0 equiv), and the palladium catalyst (e.g., Pd(OAc)2 with a ligand like Xantphos, 5 mol %).[6]

-

Seal the reaction tube, evacuate, and backfill with argon. Repeat this cycle five times.[6]

-

Heat the reaction mixture to the optimal temperature (e.g., 90-95 °C) and stir for the required duration (e.g., 20-30 hours).[5][6]

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture to room temperature.

-

Perform an aqueous workup. Extract the product with an organic solvent (e.g., toluene or ethyl acetate).[6]

-

Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.[6]

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 5-arylthiophene derivative.[6]

Caption: Key components of the Suzuki cross-coupling reaction.

Applications in Drug Discovery and Materials Science

Thiophene-containing compounds exhibit a wide range of biological activities, making them important scaffolds in medicinal chemistry.[5] Derivatives of 5-bromothiophene are investigated for various therapeutic applications.

-

Antibacterial Agents : The 5-bromothiophen-2-yl unit is known to enhance the antibacterial activity of certain classes of compounds, such as piperazinyl quinolones.[7] A series of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] derivatives of piperazinyl quinolones have been synthesized and shown to exhibit potent activity against Gram-positive bacteria, in some cases comparable or superior to reference drugs like ciprofloxacin.[7]

-

Spasmolytic Activity : Novel thiophene derivatives synthesized from 5-bromothiophene-2-carboxylic acid via Suzuki cross-coupling have demonstrated promising spasmolytic effects.[3]

-

Urease Inhibitors : Thiophene sulfonamide derivatives, synthesized from 5-bromothiophene-2-sulfonamide, have been identified as potent urease inhibitors.[5]

-

Organic Electronics : Thiophene-based building blocks are crucial in the synthesis of conjugated polymers and A-D-A (Acceptor-Donor-Acceptor) type organic semiconducting materials for applications in organic electronics.[4][6]

Role in Cellular Signaling Pathways

While specific pathways directly targeted by this compound are not extensively documented, its derivatives are designed to modulate various cellular processes. Signal transduction pathways are complex networks that regulate cell functions like proliferation, metabolism, and apoptosis.[8] The dysregulation of these pathways is often implicated in diseases such as cancer.[8][9]

Bioactive compounds derived from scaffolds like 5-bromothiophene can be designed to interact with specific molecular targets within these pathways, such as cell surface receptors or intracellular enzymes (e.g., kinases). This interaction can trigger or inhibit a signaling cascade, leading to a desired therapeutic cellular response.

Caption: Conceptual model of a bioactive thiophene derivative modulating a cellular signaling pathway.

Conclusion

This compound is a key heterocyclic intermediate with a well-defined set of physicochemical properties. Its true value lies in its synthetic versatility, particularly through palladium-catalyzed cross-coupling reactions, which allows for the creation of a vast library of derivatives. These derivatives have shown significant promise in drug discovery as antibacterial and spasmolytic agents and in materials science as components of organic semiconductors. For researchers and drug development professionals, this compound represents a foundational scaffold for building molecular complexity and exploring novel therapeutic and technological applications.

References

- 1. This compound - CAS:1313392-39-0 - Sunway Pharm Ltd [3wpharm.com]

- 2. This compound | 1313392-39-0 [amp.chemicalbook.com]

- 3. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Bromothiophene-2-boronic acid | High Purity Reagent [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. apexbt.com [apexbt.com]

- 9. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Stability of 5-Bromothiophen-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromothiophen-2-ol is a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. Its utility is intrinsically linked to its chemical reactivity and stability, which are complicated by the presence of multiple functional groups and the potential for tautomerism. This technical guide provides a comprehensive overview of the current understanding of the reactivity and stability of this compound, drawing upon data from analogous compounds to build a predictive framework. This document covers its tautomeric equilibrium, reactivity of the different forms, stability under various conditions, and detailed experimental protocols for its synthesis and key reactions.

Tautomerism of this compound

A critical aspect of the chemistry of this compound is its existence as a mixture of tautomers. The "ol" form, this compound, is in equilibrium with its keto tautomer, 5-bromo-dihydrothiophen-2-one. Further tautomerization can lead to 5-bromo-3H-thiophen-2-one.

Caption: Tautomeric equilibria of this compound.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

|---|

| pKa | 7.86 ± 0.18 | Predicted |

Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups and the predominant tautomeric form.

Reactivity of the Thiophen-2-ol Tautomer

The "ol" form possesses an electron-rich aromatic ring, a nucleophilic sulfur atom, an acidic hydroxyl group, and a reactive C-Br bond.

-

Electrophilic Aromatic Substitution: The hydroxyl group is an activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-directing group. This suggests that electrophilic substitution will likely occur at the C3 and C4 positions. The high reactivity of the thiophene ring towards electrophiles is a well-established characteristic[2].

-

Reactions of the Hydroxyl Group: The hydroxyl group can undergo typical reactions of phenols, such as etherification and esterification.

-

Suzuki-Miyaura Cross-Coupling: The C-Br bond is susceptible to palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the C5 position. This is a powerful tool for generating derivatives with diverse properties.

Reactivity of the Thiophen-2-one Tautomer

The "keto" tautomer, 5-bromo-dihydrothiophen-2-one, is an α-bromo-α,β-unsaturated lactone (a cyclic ester). Its reactivity is characterized by:

-

Nucleophilic Attack: The molecule presents several electrophilic sites. Nucleophiles can attack the carbonyl carbon, the β-carbon of the α,β-unsaturated system (Michael addition), or the carbon bearing the bromine atom (SN2-type reaction). The outcome of the reaction will depend on the nature of the nucleophile and the reaction conditions. Strong, soft nucleophiles are more likely to favor Michael addition, while hard nucleophiles may attack the carbonyl group directly.

-

Reactions at the α-Carbon: The presence of the bromine atom at the α-position to the carbonyl group makes this position highly electrophilic and susceptible to substitution by various nucleophiles[3].

-

Diels-Alder Reactions: The α,β-unsaturated system can potentially act as a dienophile in Diels-Alder reactions.

Caption: Key reaction pathways for the tautomers of this compound.

Stability

The stability of this compound is a crucial consideration for its synthesis, storage, and application.

-

Thermal Stability: Halogenated thiophenes can undergo thermal decomposition, although thiophenes are generally considered to be relatively stable aromatic compounds[4]. The presence of the bromine atom may influence the degradation pathway, potentially leading to the formation of polybrominated dibenzothiophenes under pyrolytic conditions.

-

Photochemical Stability: Brominated aromatic compounds are known to be susceptible to photodegradation, often involving the cleavage of the carbon-bromine bond upon exposure to UV light. This can lead to debromination and the formation of radical species, which can initiate further degradation reactions.

-

pH Stability: The stability of this compound is expected to be pH-dependent. In acidic conditions, the enol form may be favored, while in basic conditions, deprotonation of the hydroxyl group to form a thiophenolate anion will occur. The keto form, being an ester, could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening. Thioesters are generally more prone to hydrolysis than their oxygen-containing counterparts[5].

Table 2: General Stability Considerations

| Condition | Expected Behavior | Potential Degradation Products |

|---|---|---|

| Heat | Moderate to good stability at ambient temperatures. Decomposition at elevated temperatures. | Polybrominated dibenzothiophenes, HBr |

| Light (UV) | Susceptible to photodegradation. | Debrominated thiophenols, radical coupling products |

| Strong Acid | Potential for ring-opening of the keto tautomer via hydrolysis. | --- |

| Strong Base | Formation of the thiophenolate. Potential for hydrolysis of the keto tautomer. | Ring-opened products |

| Oxidizing Agents | Oxidation of the sulfur atom to sulfoxide or sulfone. | 5-Bromothiophene-2-ol-S-oxide, 5-Bromothiophene-2-ol-S,S-dioxide |

Experimental Protocols

The following protocols are adapted from established methods for similar compounds and provide a starting point for the synthesis and reaction of this compound.

Synthesis of this compound

This protocol is adapted from the synthesis of 2-hydroxythiophene from 2-bromothiophene[6].

Reaction: 2,5-dibromothiophene → 5-bromo-2-lithiothiophene → this compound

Caption: Synthetic workflow for this compound.

Materials:

-

2,5-Dibromothiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate (B(OMe)₃)

-

Hydrogen peroxide (H₂O₂) (30% aqueous solution)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,5-dibromothiophene (1.0 eq) dissolved in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.0 eq) dropwise via the dropping funnel while maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

-

To the resulting solution of 5-bromo-2-lithiothiophene, add trimethyl borate (1.1 eq) dropwise, ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction mixture to 0 °C in an ice bath and slowly add a pre-mixed solution of 30% hydrogen peroxide (1.5 eq) and 2 M sodium hydroxide (2.0 eq).

-

Stir the mixture at room temperature for 2 hours.

-

Acidify the reaction mixture to pH ~2 with 2 M hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Suzuki-Miyaura Cross-Coupling of this compound

This protocol is a general procedure for the Suzuki-Miyaura coupling of aryl bromides.

Reaction: this compound + Arylboronic acid → 5-Arylthiophen-2-ol

Materials:

-

This compound

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (8 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (2 mol%), and triphenylphosphine (8 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylthiophen-2-ol.

Conclusion

This compound is a versatile building block whose reactivity is governed by a complex interplay of its functional groups and tautomeric equilibrium. While a comprehensive understanding is hampered by the limited availability of specific data for this compound, a predictive framework can be established based on the well-documented chemistry of related thiophenes, thiophenols, and α,β-unsaturated ketones. The protocols and reactivity profiles outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this compound in their respective fields. Further experimental and computational studies are warranted to precisely quantify the tautomeric equilibrium and fully elucidate the stability and reactivity of this promising molecule.

References

Spectroscopic Profile of 5-Bromothiophen-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Bromothiophen-2-ol. Due to the limited availability of direct experimental spectra for this compound in public databases, this document focuses on predicted spectroscopic characteristics based on analogous compounds and the principles of tautomerism. It also includes standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Infrared (IR) data.

Core Concepts: Tautomerism in this compound

This compound is expected to exist as a mixture of two tautomers in dynamic equilibrium: the enol form (this compound) and the more stable keto form (5-bromo-dihydrothiophen-2-one or 5-bromothiophen-2(5H)-one). This equilibrium is a key factor in interpreting its spectroscopic data, as the observed spectra will likely represent a mixture of both forms, with the keto form predominating.

Caption: Tautomeric equilibrium between the enol and keto forms of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted NMR and IR spectroscopic data for both tautomers of this compound. These predictions are based on known chemical shifts and absorption frequencies of similar chemical structures, including brominated thiophenes and cyclic ketones.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) for Enol Form | Predicted Chemical Shift (δ, ppm) for Keto Form | Multiplicity |

| H3 | 6.2 - 6.5 | 3.0 - 3.5 | Doublet of Doublets |

| H4 | 6.8 - 7.1 | 4.5 - 5.0 | Doublet of Doublets |

| OH | 5.0 - 7.0 (broad) | - | Singlet |

| H5 | - | 5.5 - 6.0 | Doublet |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) for Enol Form | Predicted Chemical Shift (δ, ppm) for Keto Form |

| C2 | 150 - 155 | 195 - 205 (C=O) |

| C3 | 110 - 115 | 40 - 45 |

| C4 | 120 - 125 | 75 - 80 |

| C5 | 115 - 120 | 85 - 90 |

Predicted IR Data

| Functional Group | Predicted Wavenumber (cm⁻¹) for Enol Form | Predicted Wavenumber (cm⁻¹) for Keto Form | Intensity |

| O-H Stretch | 3200 - 3600 | - | Broad, Medium |

| C=O Stretch | - | 1700 - 1750 | Strong |

| C=C Stretch (Thiophene) | 1500 - 1600 | - | Medium |

| C-Br Stretch | 500 - 600 | 500 - 600 | Medium |

| C-S Stretch | 600 - 800 | 600 - 800 | Medium |

Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR and IR spectra of this compound.

NMR Spectroscopy

Caption: General workflow for NMR data acquisition and processing.

Protocol Details:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single pulse.

-

Number of Scans: 16-32.

-

Relaxation Delay: 2-5 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 400 MHz (100 MHz for ¹³C).

-

Pulse Program: Proton-decoupled.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 5-10 seconds.

-

Infrared (IR) Spectroscopy

Caption: General workflow for FT-IR data acquisition using an ATR accessory.

Protocol Details (using Attenuated Total Reflectance - ATR):

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Ensure the ATR crystal is clean.

-

-

Background Collection:

-

Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of solid this compound onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum.

-

Perform a baseline correction if necessary.

-

Label the significant peaks.

-

This guide provides a foundational understanding of the expected spectroscopic properties of this compound, taking into account its tautomeric nature. The provided protocols offer a standardized approach for researchers to obtain experimental data for this compound.

An In-depth Technical Guide to the Tautomerism of 5-Bromothiophen-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the tautomeric equilibrium of 5-Bromothiophen-2-ol. While direct experimental data for this specific compound is limited in publicly accessible literature, this document extrapolates from the established principles of keto-enol and thione-thiol tautomerism in heterocyclic systems to provide a robust theoretical framework. This guide covers the synthesis, spectroscopic characterization, and computational analysis of the tautomers of this compound. Detailed hypothetical experimental protocols and predicted quantitative data are presented to facilitate further research and application in drug development, where tautomerism can significantly influence a molecule's biological activity and pharmacokinetic properties.

Introduction to Tautomerism in Hydroxythiophenes

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with significant implications in medicinal chemistry and drug design.[1] In the case of 2-hydroxythiophenes, a prototropic tautomerism exists between the aromatic 'enol' form (this compound) and the non-aromatic 'keto' form (5-bromo-dihydrothiophen-2-one or 5-bromothiophen-2(3H)-one).

The position of this equilibrium is influenced by several factors, including the electronic nature of substituents on the thiophene ring, the solvent's polarity, temperature, and pH.[2] Understanding and predicting the predominant tautomeric form under physiological conditions is crucial, as each tautomer can exhibit distinct physicochemical properties such as lipophilicity, acidity, and hydrogen bonding capacity, which in turn affect their biological target interactions and metabolic stability.

dot

References

An In-depth Technical Guide to the Health and Safety of 5-Bromothiophen-2-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available health and safety information for 5-Bromothiophen-2-ol. Due to a lack of extensive studies on this specific compound, some information has been inferred from structurally related chemicals. All users should conduct a thorough risk assessment before handling this substance and consult the most recent Safety Data Sheet (SDS) from their supplier.

Introduction

This compound is a halogenated thiophene derivative. Thiophene-containing compounds are significant in medicinal chemistry and materials science. However, the metabolism of the thiophene ring can lead to reactive intermediates with toxicological implications.[1] This guide synthesizes the known hazards of this compound and provides best-practice safety protocols to ensure its safe handling in a research and development setting.

Hazard Identification and Classification

While specific toxicity studies for this compound are limited, the compound is classified with several hazards based on available data.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation |

Source: Information synthesized from supplier data.

Toxicological Profile

No specific quantitative toxicity data, such as LD50 or LC50 values, are available for this compound. The primary toxicological concern for thiophene derivatives stems from their metabolic activation by cytochrome P450 enzymes.[1] This can lead to the formation of reactive intermediates, such as S-oxides and epoxides, which can covalently bind to cellular macromolecules, leading to toxicity.[1]

Metabolic Activation of Thiophene Derivatives

The metabolic pathway is a critical consideration for the toxicity of thiophene-containing compounds. The two primary routes of metabolic activation are S-oxidation and epoxidation, which can lead to cellular damage.[1]

Health and Safety Data of a Structurally Related Compound

In the absence of specific data for this compound, the safety data for 2-Acetyl-5-bromothiophene (CAS No. 5370-25-2) can provide a useful reference point for assessing potential hazards.

Table 2: Health and Safety Data for 2-Acetyl-5-bromothiophene

| Parameter | Value/Classification |

| GHS Classification | |

| Acute Oral Toxicity | Category 4 |

| Acute Dermal Toxicity | Category 4 |

| Acute Inhalation Toxicity | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Irritation | Category 2 |

| Physical/Chemical Properties | |

| Appearance | Solid |

| Stability | Light sensitive |

| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases, Strong reducing agents |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides, Sulfur oxides |

Source: Safety Data Sheet for 2-Acetyl-5-bromothiophene.[2]

Experimental Protocols for Safe Handling

A strict adherence to safety protocols is mandatory when working with this compound and related compounds.

Engineering Controls

-

Fume Hood: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or perforation before use.

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a potential splash, consider additional protective clothing such as an apron or coveralls.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with appropriate cartridges should be used.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Use non-sparking tools for handling solids.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill and Disposal Procedures

-

Spill: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the material into a suitable container for disposal.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.

Logical Workflow for Risk Assessment and Handling

The following diagram illustrates a logical workflow for the risk assessment and safe handling of a chemical with the hazard profile of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Arylthiophene Sulfonamides from 5-Bromothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Arylthiophene sulfonamides represent a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and drug discovery. These molecules are recognized for their potential as urease inhibitors, antibacterial agents, and as scaffolds in the development of various therapeutic agents. This document provides detailed protocols for the synthesis of 5-arylthiophene sulfonamides, starting from the readily available 5-bromothiophene. The primary synthetic strategy involves a three-step sequence: chlorosulfonation of 5-bromothiophene, subsequent amination to the corresponding sulfonamide, and a final palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the aryl moiety.

Synthetic Workflow Overview

The synthesis of 5-arylthiophene sulfonamides from 5-bromothiophene is a versatile process that allows for the introduction of a diverse range of aryl groups in the final step. The overall workflow is depicted below.

Caption: Synthetic workflow for 5-arylthiophene sulfonamides.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromothiophene-2-sulfonyl chloride

This protocol describes the chlorosulfonation of 5-bromothiophene.

Materials:

-

5-Bromothiophene

-

Chlorosulfonic acid

-

Carbon tetrachloride (CCl4)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromothiophene (12 mmol) in carbon tetrachloride (6 mL).

-

Cool the solution in an ice bath.

-

Slowly add chlorosulfonic acid (40-60 mmol) to the cooled solution with continuous stirring.

-

After the addition is complete, continue stirring the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-bromothiophene-2-sulfonyl chloride.

Protocol 2: Synthesis of 5-Bromothiophene-2-sulfonamide

This protocol details the conversion of the sulfonyl chloride to the corresponding sulfonamide.[1]

Materials:

-

5-Bromothiophene-2-sulfonyl chloride

-

Aqueous ammonia solution

-

Stirring vessel

Procedure:

-

Add the crude 5-bromothiophene-2-sulfonyl chloride obtained from Protocol 1 to an excess of cold aqueous ammonia solution with vigorous stirring.

-

Continue stirring until the reaction is complete (monitor by TLC).

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water.

-

Dry the solid under vacuum to yield 5-bromothiophene-2-sulfonamide.

Protocol 3: Synthesis of 5-Arylthiophene-2-sulfonamides via Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed cross-coupling of 5-bromothiophene-2-sulfonamide with various aryl boronic acids.[1]

Materials:

-

5-Bromothiophene-2-sulfonamide (0.704 mmol)

-

Aryl boronic acid or aryl boronic acid pinacol ester (0.774 mmol)

-

Potassium phosphate (K3PO4) (1.409 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%)

-

Solvent mixture (e.g., Toluene/H2O or 1,4-Dioxane/H2O, 4:1)

-

Reaction vessel suitable for heating under an inert atmosphere

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add 5-bromothiophene-2-sulfonamide, the respective aryl boronic acid, and potassium phosphate.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent mixture.

-

Add the Pd(PPh3)4 catalyst to the reaction mixture.

-

Heat the mixture to 95°C and stir for 30 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylthiophene-2-sulfonamide.

Data Presentation

The yields of 5-arylthiophene-2-sulfonamides synthesized via the Suzuki-Miyaura cross-coupling reaction vary depending on the nature of the aryl boronic acid used. The following table summarizes the yields for a selection of derivatives.

| Entry | Aryl Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 5-Phenylthiophene-2-sulfonamide | 75 |

| 2 | 4-Methylphenylboronic acid | 5-(4-Methylphenyl)thiophene-2-sulfonamide | 80 |

| 3 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)thiophene-2-sulfonamide | 82 |

| 4 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)thiophene-2-sulfonamide | 72 |

| 5 | 3-Nitrophenylboronic acid | 5-(3-Nitrophenyl)thiophene-2-sulfonamide | 65 |

Yields are based on published data and may vary depending on specific reaction conditions.

Reaction Pathway

The Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Applications and Biological Relevance

5-Arylthiophene sulfonamides have demonstrated a range of biological activities, making them attractive targets for drug discovery. Notably, these compounds have shown promise as:

-

Urease Inhibitors: Some derivatives exhibit potent inhibition of the urease enzyme, which is implicated in infections by pathogens such as Helicobacter pylori.[2]

-

Antibacterial Agents: The thiophene sulfonamide scaffold has been explored for its antibacterial properties against various bacterial strains.[3]

-

Anticancer and Anti-inflammatory Agents: The structural motif is present in molecules with potential anticancer and anti-inflammatory activities.

The synthetic protocols provided herein offer a robust and versatile platform for the generation of libraries of 5-arylthiophene sulfonamides, enabling further exploration of their structure-activity relationships and therapeutic potential.

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Involving 5-Bromothiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 5-bromothiophene derivatives. This reaction is a powerful and versatile tool for the synthesis of 5-arylthiophene compounds, which are key structural motifs in numerous pharmaceuticals and functional materials. The protocols and data presented herein are designed to serve as a valuable resource for researchers in organic synthesis and drug discovery.

Introduction to Suzuki Cross-Coupling of 5-Bromothiophene Derivatives

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[1] In the context of thiophene chemistry, the coupling of 5-bromothiophene derivatives with various arylboronic acids provides an efficient route to synthesize 5-arylthiophenes. These products are integral to the development of a wide range of biologically active molecules, including anti-inflammatory agents, anticancer compounds, and antimicrobials. The reaction generally proceeds with high yields and tolerates a wide variety of functional groups, making it a favored method in medicinal chemistry.[2]

General Reaction Scheme

The general transformation for the Suzuki cross-coupling of a 5-bromothiophene derivative with an arylboronic acid is depicted below:

Scheme 1: General Suzuki-Miyaura cross-coupling reaction of 5-bromothiophene derivatives.

Caption: General reaction scheme for Suzuki cross-coupling.

Tabulated Reaction Data

The following tables summarize typical reaction conditions and yields for the Suzuki cross-coupling of various 5-bromothiophene derivatives with different arylboronic acids.

Table 1: Suzuki Coupling of 2-Substituted-5-bromothiophenes

| 5-Bromothiophene Derivative | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 5-Bromothiophene-2-carbaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (6:1) | 90 | 12 | 95 | [3] |

| 5-Bromothiophene-2-carboxylic acid | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 90 | 16 | 76.5 | [4][5] |

| 2-Bromo-5-(bromomethyl)thiophene | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 65 | [6] |

| 2-Bromo-5-(bromomethyl)thiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 76 | [6] |

| 2,5-Dibromo-3-methylthiophene | Phenylboronic acid (1.1 eq) | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | Dioxane/H₂O | 90 | 12 | 63 | [7] |

| 2,5-Dibromo-3-hexylthiophene | Phenylboronic acid (2.5 eq) | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | Dioxane/H₂O | 90 | 24 | 75 | [8] |

Detailed Experimental Protocols

The following are representative protocols for the Suzuki cross-coupling of 5-bromothiophene derivatives.

Protocol 1: General Procedure for the Synthesis of 5-Arylthiophene-2-carbaldehyde

This protocol is adapted from the synthesis of 5-aryl-4-bromothiophene-2-carboxaldehyde.[3]

Materials:

-

4,5-Dibromothiophene-2-carboxaldehyde (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried round-bottom flask, add 4,5-dibromothiophene-2-carboxaldehyde, the arylboronic acid, and potassium carbonate.

-

Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Add degassed 1,4-dioxane and water in a 6:1 ratio (v/v) via syringe.

-

Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-4-bromothiophene-2-carboxaldehyde.

Protocol 2: Synthesis of Pentyl 5-Arylthiophene-2-carboxylates

This protocol describes the synthesis of thiophene-based derivatives with potential spasmolytic activity.[4][5]

Materials:

-

Pentyl 5-bromothiophene-2-carboxylate (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve pentyl 5-bromothiophene-2-carboxylate and the arylboronic acid in a 4:1 mixture of 1,4-dioxane and water.

-

Add potassium phosphate to the mixture.

-

Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Add Pd(PPh₃)₄ to the reaction vessel under a positive pressure of inert gas.

-

Heat the reaction mixture to 90 °C and stir for 16 hours under an inert atmosphere.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent in vacuo.

-

Purify the residue by flash chromatography to yield the pure pentyl 5-arylthiophene-2-carboxylate.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical experimental workflow for performing a Suzuki cross-coupling reaction in a laboratory setting.

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Signaling Pathways in Drug Development

5-Arylthiophene derivatives are precursors to various drugs that modulate key signaling pathways. Below are diagrams for two such pathways.

Inhibition of COX/LOX Pathways by Anti-inflammatory Thiophene Derivatives